Propyl 4-methylpentanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
propyl 4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-7-11-9(10)6-5-8(2)3/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDINNSBZSSQXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001037163 | |
| Record name | Propyl 4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25415-68-3 | |
| Record name | Pentanoic acid, 4-methyl-, propyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25415-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl 4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Optimization for Propyl 4 Methylpentanoate
Classical Esterification Routes
The most direct methods for synthesizing propyl 4-methylpentanoate (B1230305) involve the reaction of a 4-methylpentanoic acid derivative with propanol (B110389). These classical approaches are widely used due to their straightforward nature.
Fischer-Speier esterification is a cornerstone of ester synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.combyjus.com In the case of propyl 4-methylpentanoate, this involves reacting 4-methylpentanoic acid with propanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.commasterorganicchemistry.com
The reaction is a reversible equilibrium, and to maximize the yield of the ester, the equilibrium must be shifted toward the products. masterorganicchemistry.com This is typically accomplished in two ways:
Using one of the reactants in a large excess; frequently, the alcohol (propanol) is used as the solvent. masterorganicchemistry.com
Removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. operachem.com
The rate of esterification and the final yield are sensitive to reaction conditions like temperature and the molar ratio of the reactants. ceon.rs Increasing the temperature generally increases the reaction rate. ceon.rs Studies on similar short-chain esters show that increasing the molar ratio of alcohol to acid can significantly improve the yield. ceon.rs For instance, research on the synthesis of n-propyl propanoate demonstrated that increasing the temperature from 35°C to 65°C and using a 10:1 alcohol-to-acid molar ratio can achieve yields as high as 96.9%. ceon.rs
Table 1: Illustrative Research Findings on Propyl Propanoate Synthesis via Acid-Catalyzed Esterification
This table, based on data from the synthesis of propyl propanoate, illustrates how reaction parameters can be optimized. Similar principles apply to the synthesis of this compound.
An alternative to Fischer esterification involves the use of a more reactive carboxylic acid derivative, such as an acid anhydride (B1165640). 4-Methylpentanoic anhydride can react with propanol to form this compound. biosynth.com This reaction is generally faster and not reversible, leading to higher yields without the need to remove a water byproduct. The other product of the reaction is a molecule of 4-methylpentanoic acid. This method avoids the use of a strong acid catalyst, which can be beneficial if acid-sensitive functional groups are present elsewhere in the molecules.
The most reactive common carboxylic acid derivative is the acid chloride. 4-Methylpentanoyl chloride can be synthesized from 4-methylpentanoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. zbjimg.comub.edu The subsequent reaction of 4-methylpentanoyl chloride with propanol is rapid and essentially irreversible, producing the desired ester and hydrogen chloride (HCl) gas. A weak base, such as pyridine, is typically added to the reaction mixture to neutralize the HCl byproduct, preventing it from causing unwanted side reactions.
Table 2: Comparison of Classical Esterification Routes
Modern Chemical Synthesis Techniques
The malonic ester synthesis is a versatile method for preparing carboxylic acids. chemicalnote.com To synthesize the precursor 4-methylpentanoic acid, this process begins with a malonic ester, typically diethyl malonate. uomustansiriyah.edu.iq The synthesis proceeds through a sequence of reactions:
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to remove an acidic α-hydrogen and form a nucleophilic enolate. chemicalnote.com
Alkylation: The enolate is then reacted with an appropriate alkyl halide. For the synthesis of 4-methylpentanoic acid, the required alkyl halide is isobutyl bromide. vaia.com The enolate displaces the bromide in a nucleophilic substitution reaction to form diethyl isobutylmalonate.
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed using an aqueous acid or base, which converts both ester groups into carboxylic acids, forming isobutylmalonic acid. Upon heating, this dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to yield the final product, 4-methylpentanoic acid. chemicalnote.com
This newly synthesized 4-methylpentanoic acid can then be esterified with propanol using one of the classical methods described above.
Table 3: Key Reagents in Malonic Ester Synthesis of 4-Methylpentanoic Acid
While classical Fischer esterification relies on homogeneous mineral acid catalysts like H₂SO₄, modern approaches also explore heterogeneous and other advanced catalytic systems to improve efficiency, selectivity, and ease of product purification. The fundamental principle remains the acid-catalyzed reaction between 4-methylpentanoic acid and propanol.
Process optimization focuses on several key parameters:
Catalyst Choice: Besides sulfuric and p-toluenesulfonic acids, other catalysts like boron trifluoride (BF₃) can be employed. operachem.com The development of solid acid catalysts (e.g., zeolites, ion-exchange resins) is an area of interest as they can be easily filtered out of the reaction mixture, simplifying purification and allowing for catalyst recycling.
Temperature Control: The reaction is conducted under reflux, meaning the temperature is determined by the boiling point of the solvent, which is often the excess alcohol (propanol). operachem.com As shown in studies of similar esters, careful control of temperature is crucial for balancing the reaction rate against potential side reactions and achieving optimal yield. ceon.rs
Molar Ratios: The ratio of alcohol to carboxylic acid is a critical variable. A higher excess of propanol pushes the equilibrium towards the formation of this compound, maximizing the conversion of the more valuable carboxylic acid. ceon.rs
By systematically optimizing these factors, the production of this compound can be made more efficient and economically viable.
Catalytic Esterification for this compound Production
Homogeneous Catalysis Research
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, is a traditional and well-understood method for esterification. savemyexams.com The classic approach is the Fischer-Speier esterification, which utilizes a strong Brønsted acid like sulfuric acid or a Lewis acid to catalyze the reaction between a carboxylic acid and an alcohol. wikipedia.orgsynarchive.comscienceinfo.com
The mechanism involves several reversible steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com
Nucleophilic attack by the alcohol's oxygen atom on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com
A series of proton transfers results in the formation of water as a good leaving group. masterorganicchemistry.com
Elimination of water and subsequent deprotonation of the catalyst yields the final ester product. wikipedia.org
While effective, traditional acid catalysts like sulfuric acid can be corrosive and difficult to separate from the final product, leading to purification challenges and waste generation. aurak.ac.ae Research in homogeneous catalysis is increasingly focused on developing advanced catalysts, such as organometallic complexes of titanium, tin, or zirconium, which can offer milder reaction conditions and improved selectivity. chempoint.comgoogle.comrsc.orgresearchgate.net These Lewis acid catalysts function by activating the carboxylic acid, but their solubility in the reaction mixture presents similar separation challenges to mineral acids, driving interest in solid-phase catalysts. rsc.orgorganic-chemistry.org
Heterogeneous Catalysis Research
Heterogeneous catalysis, which involves a catalyst in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offers significant advantages, primarily the ease of catalyst separation and potential for reuse. savemyexams.comsrce.hr This approach aligns with the principles of green chemistry by simplifying product purification and reducing waste. aurak.ac.ae
For the synthesis of this compound and similar esters, various solid acid catalysts have been investigated. These include:
Ion-Exchange Resins: Macroreticular polystyrene-based resins with sulfonic acid groups, such as Amberlyst-15, have proven to be powerful and selective catalysts for esterification. arkat-usa.orgresearchgate.netdupont.com They are effective under mild conditions, sometimes even at room temperature, and their use can prevent side reactions like racemization or epimerization. arkat-usa.org Studies on similar esters show high conversions are achievable. For example, the esterification of pentanoic acid with methanol (B129727) using Amberlyst-15 reached 93% conversion. core.ac.ukresearchgate.net
Sulfated Zirconia (SZ): This material is considered a superacid solid catalyst and shows high activity in the esterification of various carboxylic acids with different alcohols, including propanols. rsc.orgrsc.org Its performance is attributed to a high density of strong acid sites. rsc.org Research indicates that SZ catalysts can achieve high conversions (98-100% for some systems) and are robust, with no leaching of the active sulfonic groups, making them highly reusable. rsc.org
The table below summarizes findings from research on catalysts analogous to those used for this compound synthesis.
| Catalyst Type | Reactants (Analogous System) | Temperature | Molar Ratio (Alcohol:Acid) | Conversion | Reference |
| Amberlyst-15 | Pentanoic Acid + Methanol | 60°C (333.15 K) | 10:1 | 93% | core.ac.ukresearchgate.net |
| Sulfated Zirconia | Myristic Acid + Methanol | 60°C | Varied | 98-100% | rsc.org |
| Sulfated Zirconia | Oleic Acid + Methanol | 55°C | 20:1 | >80% | iieta.org |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly influencing the design of synthetic routes for esters like this compound. The primary goals are to enhance safety, reduce waste, and improve energy efficiency. labmanager.com
Key green approaches in this context include:
Use of Heterogeneous Catalysts: As detailed previously, solid acid catalysts like ion-exchange resins and sulfated zirconia are central to green esterification. aurak.ac.aetandfonline.com Their reusability and the elimination of corrosive, difficult-to-separate liquid acids significantly lower the environmental impact of the process. aurak.ac.ae
Atom Economy: Research into novel catalytic systems, such as those using molecular oxygen as the sole oxidant in certain coupling reactions, aims to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. labmanager.com
Alternative Energy Sources: To accelerate reaction rates and improve energy efficiency, methods like microwave irradiation and ultrasound are being explored for ester synthesis. mdpi.com
Solvent Selection: The development of syntheses that use environmentally benign solvents or operate under solvent-free conditions is a major objective. acs.org While water is an ideal green solvent, its presence is detrimental to reversible esterification reactions, necessitating innovative process designs to remove it as it forms.
Process Development and Scale-Up Research
Translating the synthesis of this compound from the laboratory to an industrial scale requires a focus on process development, continuous operation, and rigorous optimization to ensure economic viability and consistent product quality.
Continuous Esterification Systems
For industrial-scale production, continuous processes are often favored over batch operations due to their efficiency and consistency. Reactive distillation (RD) is a highly effective process intensification technology for equilibrium-limited reactions like esterification. wikipedia.orggoogle.com
In an RD system, the reaction and distillation occur simultaneously within a single column. srce.hr The column is divided into sections, including a reactive zone packed with a heterogeneous catalyst. srce.hr As this compound is formed from 4-methylpentanoic acid and propanol in this zone, the products are continuously separated based on their boiling points. Water, a byproduct, is typically removed from the top of the column, which shifts the reaction equilibrium forward, driving the conversion far beyond what is achievable in a conventional batch reactor. wikipedia.org
The key advantages of using a continuous RD system include:
Increased Conversion: Overcomes equilibrium limitations by continuously removing products. wikipedia.org
Reduced Capital Costs: Combines a reactor and multiple separation units into a single piece of equipment. wikipedia.org
Simplified Product Purification: By separating products as they are formed, downstream processing steps are minimized. researchgate.net
Reaction Engineering and Optimization Studies
Thorough reaction engineering and optimization are critical for developing a robust and efficient manufacturing process. This involves a systematic study of various parameters to maximize yield and throughput while minimizing costs.
For the synthesis of this compound, this research would focus on:
Kinetic Modeling: Understanding the reaction kinetics is fundamental. Studies on similar esterifications have shown that when using a solid catalyst like Amberlyst-15, the reaction can often be described by an Eley-Rideal model, where one reactant adsorbs onto the catalyst surface before reacting with the other reactant from the bulk liquid. researchgate.net
Parameter Optimization: The influence of key variables on reaction rate and conversion must be quantified. Research on analogous systems provides a model for this optimization. For instance, a study on the synthesis of propyl propanoate using a homogeneous catalyst found that increasing the molar ratio of alcohol to acid and raising the temperature significantly increased the ester yield. researchgate.netceon.rs A maximum yield of 96.9% was achieved at 65°C with a 10:1 molar ratio of propanol to acid. researchgate.netceon.rs
The table below presents typical parameters investigated in kinetic and optimization studies for esterification reactions.
| Parameter | Range Investigated (Analogous System) | Optimal Value (Analogous System) | Effect on Reaction | Reference |
| Temperature | 313.15 K - 333.15 K | 333.15 K (60°C) | Rate and conversion increase with temperature | core.ac.uk |
| Molar Ratio (Alcohol:Acid) | 1:1 to 10:1 | 10:1 | Higher alcohol excess drives equilibrium, increasing conversion | core.ac.ukresearchgate.net |
| Catalyst Loading | 4% - 8% (g/L) | 7% (g/L) | Higher loading increases rate up to a point where mass transfer becomes limiting | core.ac.uk |
| Activation Energy (Ea) | - | 39.5 kJ/mol | Defines the temperature sensitivity of the reaction rate | core.ac.ukresearchgate.net |
By carefully modeling the kinetics and optimizing these parameters, a highly efficient and economically viable process for the large-scale production of this compound can be designed.
Biochemical Pathways and Biotechnological Production of Propyl 4 Methylpentanoate
Biosynthesis of Related Methylpentanoate Esters and Acids
The formation of propyl 4-methylpentanoate (B1230305) involves the esterification of 4-methylpentanoic acid with propanol (B110389). The biosynthesis of its precursors, particularly the branched-chain fatty acid, is a key area of study.
Microbial Fermentation Pathways Leading to Branched-Chain Esters
Microorganisms, including bacteria and fungi, are capable of producing a diverse range of esters through fermentation. researchgate.net These processes often utilize intermediates from primary metabolism to generate valuable secondary metabolites like esters. The synthesis of branched-chain esters is dependent on the availability of precursor acyl-CoAs and alcohols, as well as the activity of specific enzymes. researchgate.netosti.gov
Lactic acid bacteria (LAB) are known to contribute significantly to the flavor profiles of fermented foods, partly through the synthesis of esters. conicet.gov.arnih.gov Strains of LAB can produce various ethyl esters, with a notable capacity for synthesizing ethyl butanoate and ethyl hexanoate. conicet.gov.ar The formation of these esters can occur through two primary mechanisms: esterification, which involves the reaction of a free fatty acid with an alcohol, and alcoholysis, where an acyl group is transferred from a triglyceride to an alcohol. conicet.gov.arscispace.com
Research has shown that different strains of LAB exhibit varying levels of ester-forming activity. For instance, some lactobacilli strains display higher ester-synthesizing capabilities compared to enterococci when utilizing free fatty acids. conicet.gov.ar In the context of wine production, certain LAB strains have been observed to increase the concentrations of branched-chain fatty acid esters, such as ethyl 2-methylpropanoate (B1197409) and ethyl 3-methylbutanoate, during malolactic fermentation. nih.govresearchgate.net The contribution of LAB to the ester profile is highly strain-specific. researchgate.net
Table 1: Ester Synthesis by Lactic Acid Bacteria
| Bacterial Strain | Ester Formed | Synthesis Mechanism | Reference |
|---|---|---|---|
| Lactobacillus casei ETC19 | Ethyl butanoate | Esterification | conicet.gov.ar |
| Lactobacillus rhamnosus ETC14 | Ethyl hexanoate | Esterification | conicet.gov.ar |
| Enterococcus faecium Ov194 | Ethyl butanoate | Alcoholysis | conicet.gov.ar |
| Various LAB | Branched hydroxylated esters | Not specified | nih.gov |
Fungi are also prolific producers of a wide array of secondary metabolites, including esters. nih.govnih.gov They possess diverse biosynthetic machinery capable of generating complex molecules. nih.gov For example, some fungi utilize nonribosomal peptide synthetase (NRPS) systems to create amino acid esters. rsc.org In one studied case, two distinct NRPSs were found to be sufficient for the synthesis of asperphenamate, an amino acid ester. rsc.org
Furthermore, fungal enzymes like Baeyer-Villiger monooxygenases (BVMOs) can catalyze the formation of alkyl formate (B1220265) esters from aliphatic aldehydes. researchgate.net Fungi also produce depsides, which are polyketides formed by the ester linkage of two or more hydroxybenzoic acid units. nih.gov The biosynthesis of fungal meroterpenoids, which are derived from polyketide and terpene pathways, can also involve ester formation. nih.gov
Metabolic Precursors and Intermediates (e.g., 4-Methylpentanoic Acid)
The synthesis of propyl 4-methylpentanoate is dependent on the availability of its precursors: propanol and 4-methylpentanoic acid. 4-Methylpentanoic acid, also known as isocaproic acid, is a branched-chain fatty acid. foodb.ca Its biosynthesis is closely linked to the metabolism of the amino acid L-leucine.
The biosynthesis of leucine (B10760876) in many organisms, including bacteria, fungi, and plants, proceeds through the isopropylmalate pathway. proteopedia.orgoup.com This pathway begins with the condensation of acetyl-CoA and α-ketoisovalerate to form 2-isopropylmalate, a reaction catalyzed by 2-isopropylmalate synthase. proteopedia.org This intermediate is then isomerized to 3-isopropylmalate, which undergoes oxidative decarboxylation to yield α-ketoisocaproate. oup.comnih.gov
In the yeast Saccharomyces cerevisiae, the enzymes of the leucine biosynthetic pathway are distributed between the mitochondria and the cytosol. nih.gov α-Isopropylmalate is produced in the mitochondria and must be transported to the cytosol for the subsequent steps of the pathway. nih.gov The final step in the primary leucine biosynthesis pathway is the formation of α-ketoisocaproate, which is a direct precursor to leucine. The conversion of α-ketoisocaproate can lead to the formation of 4-methylpentanoic acid. nih.govresearchgate.net
Table 2: Key Enzymes in the Isopropylmalate Pathway
| Enzyme | Function | Reference |
|---|---|---|
| 2-Isopropylmalate synthase | Catalyzes the condensation of acetyl-CoA and α-ketoisovalerate | proteopedia.org |
| Isopropylmalate isomerase | Converts 2-isopropylmalate to 3-isopropylmalate | oup.com |
| 3-Isopropylmalate dehydrogenase | Catalyzes the oxidative decarboxylation of 3-isopropylmalate | nih.gov |
While the isopropylmalate pathway is the primary route for the carbon skeleton of 4-methylpentanoic acid, other secondary metabolic pathways provide the fundamental building blocks.
The acetate-malonate pathway is central to the biosynthesis of fatty acids and polyketides. ijrpr.comslideshare.netrsc.org This pathway starts with acetyl-CoA, which is carboxylated to form malonyl-CoA. rsc.org These two molecules serve as the primary precursors for the elongation of the fatty acid chain. ijrpr.comslideshare.net
The acetate-mevalonate pathway is another crucial secondary metabolic route that produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) from acetyl-CoA. viper.ac.inscribd.comslideshare.net These five-carbon units are the universal precursors for the synthesis of a vast array of isoprenoids, including terpenoids and steroids. ijrpr.comviper.ac.inscribd.com Although not directly leading to 4-methylpentanoic acid, this pathway provides essential precursors for other cellular components and can indirectly influence the availability of acetyl-CoA for other pathways.
Enzymatic Synthesis and Biocatalysis of this compound
The biotechnological production of esters like this compound is gaining traction as a greener alternative to chemical synthesis. researchgate.net This approach utilizes enzymes, particularly lipases and esterases, which can catalyze esterification reactions under mild conditions, often with high selectivity and efficiency. nih.govresearchgate.net These biocatalysts can be used in their free or immobilized form and are sourced from a wide range of microorganisms, including bacteria and fungi. nih.govnih.gov
Characterization of Esterases and Lipases for this compound Production
Esterases (EC 3.1.1.1) and lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the primary enzymes employed for the synthesis of flavor esters. nih.govresearchgate.net While both enzyme classes catalyze the formation and hydrolysis of ester bonds, they exhibit differences in substrate preference. Lipases typically act on long-chain triglycerides at a lipid-water interface, whereas esterases prefer simpler, water-soluble esters. nih.govresearchgate.net However, this distinction is not absolute, and many of these enzymes show broad substrate specificity, making them versatile catalysts for producing a variety of esters, including this compound. nih.govnih.gov
The synthesis of this compound involves the esterification of 4-methylpentanoic acid with propanol. The selection of a suitable biocatalyst is critical and depends on its stability, activity, and selectivity under specific reaction conditions. Key characterization parameters for these enzymes include their optimal temperature and pH, stability in organic solvents, and substrate specificity.
Several microbial sources are known for producing lipases and esterases with potential industrial applications. nih.gov Genera such as Bacillus, Pseudomonas, Candida, and Aspergillus are prominent producers of these enzymes. nih.govnih.gov For instance, lipases from Candida antarctica (CAL-A and CAL-B) are widely studied and used due to their broad substrate acceptance and high stability. researchgate.netdoi.org Esterases from Bacillus species, such as Bacillus licheniformis, have also been characterized and show potential for synthesizing flavor esters like isoamyl acetate (B1210297). researchgate.net
The optimal reaction conditions vary significantly among different enzymes. Most bacterial lipases show maximum activity at neutral or alkaline pH (pH 7.0-11.0) and temperatures ranging from 35°C to 65°C. nih.govnih.gov For example, a lipase (B570770) from Bacillus methylotrophicus PS3 exhibited optimal activity at pH 7.0 and 55°C. nih.gov Fungal lipases may have different optimal conditions; for example, lipases from Thermomucor indicae seudaticae N31 produced by submerged fermentation showed maximum activity at pH 6.0-7.0 and 40°C. researchgate.net The stability of these enzymes in the presence of organic solvents, which are often used as reaction media to shift the equilibrium towards synthesis, is also a crucial factor. nih.gov
Table 1: Characteristics of Microbial Lipases and Esterases Relevant for Ester Synthesis
| Enzyme Source | Enzyme Type | Optimal pH | Optimal Temperature (°C) | Key Characteristics | Reference |
|---|---|---|---|---|---|
| Bacillus methylotrophicus PS3 | Lipase | 7.0 | 55 | Stable in methanol (B129727) and ethanol (B145695); activity stimulated by certain detergents. | nih.gov |
| Bacillus licheniformis S-86 | Esterase | 8.0 | 60-65 | Highly stable at alkaline pH (10.0-11.0) and in the presence of detergents. | researchgate.net |
| Thermomucor indicae seudaticae N31 (Submerged Fermentation) | Lipase | 6.0-7.0 | 40 | Different lipases produced depending on fermentation method (Submerged vs. Solid State). | researchgate.net |
| Candida antarctica Lipase B (CAL-B) | Lipase | Varies (often neutral to slightly alkaline) | 35-50 | Widely used for kinetic resolution and synthesis of various esters and amides. | doi.org |
| Thermophilic Esterase EstD11 | Esterase | 6.5-8.0 | 60 | Shows activity on a broad range of p-nitrophenyl esters. | nih.gov |
Engineering of Microorganisms for Enhanced Ester Yields
To improve the economic feasibility of biotechnological ester production, metabolic engineering of microorganisms is a key strategy. The goal is to enhance the intracellular supply of the precursor molecules—in this case, 4-methylpentanoic acid and propanol—and to increase the activity of the ester-synthesizing enzymes.
This compound is formed from the condensation of an acyl-CoA (4-methylpentanoyl-CoA) and an alcohol (propanol). The biosynthesis of the acyl-CoA precursor is linked to amino acid metabolism, specifically the catabolism of leucine, which can be converted to 4-methylpentanoic acid. nih.gov The alcohol precursor, propanol, can be produced from the 2-keto acid intermediate, 2-ketobutyrate, via pathways engineered into host organisms like E. coli. google.com
Strategies for engineering microorganisms for enhanced ester yields include:
Overexpression of Ester-Synthesizing Enzymes: Increasing the expression of genes encoding for specific lipases or alcohol acetyltransferases (AATs) can directly boost ester production. Genes like ATF1, ATF2, EEB1, and EHT1 from Saccharomyces cerevisiae are known to be involved in the synthesis of higher alcohol acetates and fatty acid ethyl esters. nih.gov Identifying and overexpressing homologous genes with high specificity towards 4-methylpentanoyl-CoA and propanol could significantly increase yields.
Enhancing Precursor Supply: Metabolic pathways can be engineered to channel more carbon flux towards the synthesis of 4-methylpentanoic acid and propanol. This can involve upregulating enzymes in the biosynthetic pathways and downregulating or deleting genes that lead to competing byproducts. For example, engineering the L-threonine pathway can lead to the production of 1-butanol, a related alcohol. google.com Similarly, pathways for producing isobutyryl-CoA, a precursor for some polyketides, have been engineered by introducing genes that convert isobutyrate and acetate into the required building block. nih.gov A similar "plug and play" approach could be adapted for 4-methylpentanoyl-CoA biosynthesis. nih.gov
Deletion of Competing Pathways: Eliminating pathways that consume the precursors or degrade the final ester product is another crucial step. For instance, deleting genes responsible for ethanol production in E. coli has been shown to improve the yield of other alcohols like isobutanol. google.com Similarly, knocking out endogenous esterases that primarily hydrolyze the target ester can prevent its degradation and lead to higher net accumulation. researchgate.net
In one study, the mutasynthetic production of a related compound, 36-methyl-FK506, was achieved by feeding 4-methylpentanoic acid to a mutant strain of Streptomyces. nih.gov Subsequent genetic engineering to integrate the biosynthetic genes for the precursor directly into the chromosome led to a 10-fold increase in production compared to the mutasynthetic approach. nih.gov This demonstrates the power of combining precursor feeding with genetic engineering to enhance the production of complex molecules.
Bioreactor Design and Fermentation Strategy Optimization for Ester Production
The successful large-scale production of this compound depends heavily on the design of the bioreactor and the optimization of the fermentation strategy. bcrti.co.in The choice of bioreactor and operating conditions must facilitate high cell density, efficient mass transfer, and optimal enzyme activity, while also allowing for the recovery of the often-volatile ester product.
Bioreactor Design: For enzymatic synthesis, various bioreactor configurations can be employed. Immobilized enzyme reactors, such as packed-bed or fluidized-bed reactors, are often preferred as they allow for easy separation of the biocatalyst from the product stream and continuous operation. researchgate.net When using whole-cell biocatalysts, stirred-tank reactors are common.
Fermentation Strategy Optimization: Optimizing the fermentation process involves controlling various parameters to maximize the yield and productivity of the target ester. Key parameters include pH, temperature, aeration, nutrient supply, and precursor feeding. mdpi.commdpi.com
Fed-Batch Fermentation: A fed-batch strategy is commonly used to maintain low substrate concentrations, avoiding substrate inhibition and catabolite repression, which allows for achieving high cell densities. mdpi.com This strategy involves the controlled feeding of nutrients and precursors (4-methylpentanoic acid and propanol, or their biosynthetic precursors) throughout the fermentation.
pH and Temperature Control: The pH of the culture medium directly affects microbial growth, enzyme activity, and the stability of the product. mdpi.com The optimal pH and temperature must be carefully maintained, which can be challenging as microbial metabolism often leads to the production of acids. For instance, the optimal pH for many lactic acid bacteria is around 6.0-7.0, while yeasts may prefer more acidic conditions (pH 4.0-6.0). mdpi.com
Aeration and Mass Transfer: Aeration is critical for aerobic microorganisms, but for ester synthesis, which is an anaerobic process catalyzed by intracellular enzymes, oxygen levels may need to be carefully controlled. In some cases, microaerobic or anaerobic conditions are preferred during the production phase to direct metabolic flux away from biomass growth and towards product formation. researchgate.net
In Situ Product Recovery (ISPR): Due to the volatile nature of many flavor esters, ISPR techniques like gas stripping or pervaporation can be integrated with the bioreactor. tidsskrift.dk In gas stripping, an inert gas is passed through the fermentation broth, carrying the volatile product out of the reactor, where it can be condensed and collected. This method is effective for removing inhibitory products and improving yields.
Co-fermentation strategies, using multiple microbial strains, can also be employed. For example, one organism could be engineered to produce 4-methylpentanoic acid while another produces propanol, and a third expresses the ester-synthesizing lipase. Co-fermentation of Saccharomyces cerevisiae and Pichia kluyveri has been shown to enhance the production of various flavor esters in wine. nih.gov
Table 2: Key Parameters for Fermentation Strategy Optimization in Ester Production
| Parameter | Objective | Common Strategy/Value | Reference |
|---|---|---|---|
| Fermentation Mode | Achieve high cell density and productivity | Fed-batch or continuous culture | mdpi.com |
| pH | Maintain optimal conditions for growth and enzyme activity | Typically controlled between 4.0 and 7.0, depending on the microorganism | mdpi.com |
| Temperature | Ensure optimal enzyme function and microbial viability | Varies by organism, often between 25°C and 40°C | nih.govresearchgate.net |
| Precursor Supply | Provide building blocks for the ester without causing toxicity | Controlled feeding of 4-methylpentanoic acid and propanol (or their precursors) | nih.gov |
| Product Recovery | Alleviate product inhibition and simplify downstream processing | In situ recovery via gas stripping, pervaporation, or two-phase partitioning | tidsskrift.dk |
| Aeration | Control metabolic state (growth vs. production) | Aerobic growth phase followed by microaerobic or anaerobic production phase | researchgate.net |
Advanced Analytical Methodologies for Research on Propyl 4 Methylpentanoate
Chromatographic Techniques
Chromatographic methods are fundamental for separating Propyl 4-methylpentanoate (B1230305) from other components in a mixture, enabling its accurate analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like Propyl 4-methylpentanoate. In this method, the compound is vaporized and separated from other components in a gaseous mobile phase based on its boiling point and affinity for the stationary phase within a capillary column.
For qualitative analysis, the mass spectrometer detector plays a critical role. As the separated components exit the GC column, they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z). The fragmentation pattern, or mass spectrum, serves as a chemical fingerprint, allowing for the unambiguous identification of this compound by comparison with spectral libraries such as the NIST Mass Spectrometry Data Center. nist.gov
Quantitative analysis is achieved by measuring the area of the chromatographic peak corresponding to this compound. mdpi.com A calibration curve is typically constructed using standards of known concentrations to ensure accuracy. The selection of specific ions for monitoring (Selected Ion Monitoring, SIM) can enhance sensitivity and selectivity for trace-level quantification. mdpi.com
| Parameter | Typical Setting |
|---|---|
| Column Type | Capillary column (e.g., DB-5ms, SE-30) nist.govnih.gov |
| Carrier Gas | Helium (He) at a constant flow rate (e.g., 1.2 mL/min) mdpi.com |
| Injector Mode | Splitless or Split mode, depending on concentration |
| Temperature Program | Initial oven temperature followed by a ramp to a final temperature to ensure separation |
| Ionization Source | Electron Ionization (EI) at 70 eV mdpi.com |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Detection Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
For the analysis of this compound within highly complex samples, such as essential oils or environmental extracts, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced separation capabilities. nih.gov This technique utilizes two different capillary columns connected in series via a modulator. The separation in the first dimension is typically based on boiling point, while the second dimension provides a separation based on a different property, such as polarity. nih.gov
The primary advantages of GC×GC include a massive increase in peak capacity, improved resolution of co-eluting compounds, and enhanced sensitivity due to the reconcentration of analytes in the modulator. nih.gov When coupled with a mass spectrometer (GC×GC-MS), it provides a powerful tool for the untargeted analysis of complex volatile profiles, allowing for the detection and identification of trace amounts of this compound that might be obscured in a one-dimensional GC analysis. nih.govmdpi.com
| Component | Specification Example |
|---|---|
| First Dimension (¹D) Column | Non-polar, e.g., DB-5ms UI (30 m × 0.25 mm I.D. × 0.25 µm df) nih.gov |
| Second Dimension (²D) Column | Polar, e.g., SUPELCOWAX 10 (1.0 m × 0.10 mm I.D. × 0.10 µm df) nih.gov |
| Modulator | Cryogenic or solid-state modulator (e.g., SSM1800) nih.gov |
| Detector | Time-of-Flight Mass Spectrometer (TOFMS) for fast data acquisition |
While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile alternative, particularly for samples that are non-volatile or thermally labile. ajprd.com LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ajprd.com The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.
For a compound like this compound, Reverse-Phase LC would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase. rsc.org After separation, the eluent is introduced into the mass spectrometer. An ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is used to generate ions for mass analysis. LC-MS is particularly valuable for confirming the molecular weight of the compound ([M+H]+) and can be used for quantitative studies in various matrices. nih.govlcms.cz The quality of solvents and reagents is critical in LC-MS to avoid ion suppression and background noise, ensuring data accuracy and reproducibility. lcms.czescholarship.org
| Parameter | Typical Setting |
|---|---|
| Column | Reverse-Phase C18 (e.g., 2.0 x 50 mm, 1.7-μm particles) rsc.org |
| Mobile Phase | Gradient elution with Acetonitrile and Water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) rsc.orgescholarship.org |
| Flow Rate | 0.5 - 1.0 mL/min rsc.org |
| Ionization Source | Electrospray Ionization (ESI) in positive mode rsc.org |
| Mass Analyzer | Tandem Quadrupole (MS/MS) or high-resolution mass spectrometer (e.g., TOF, Orbitrap) nih.gov |
Spectroscopic Characterization in Research
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules. ethernet.edu.et By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each non-equivalent proton. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons, according to the n+1 rule. docbrown.info
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The signal for the ester carbonyl carbon would appear significantly downfield.
2D NMR: For unambiguous assignment of all signals, especially in complex molecules, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms. stackexchange.com
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -O-CH₂ -CH₂-CH₃ | ~4.0 | Triplet (t) | 2H |
| -C(=O)-CH₂ -CH₂- | ~2.2 | Triplet (t) | 2H |
| -O-CH₂-CH₂ -CH₃ | ~1.6 | Sextet | 2H |
| -CH₂-CH₂ -CH(CH₃)₂ | ~1.5 | Multiplet (m) | 2H |
| -CH(CH₃ )₂ | ~1.8 | Multiplet (m) | 1H |
| -O-CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | 3H |
| -CH(CH₃ )₂ | ~0.9 | Doublet (d) | 6H |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. nih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C=O Stretch (Ester) | 1735 - 1750 | Strong, Sharp |
| C-O Stretch (Ester) | 1000 - 1300 | Strong |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision and accuracy. This capability allows for the determination of the elemental composition of a compound from its exact mass. In the analysis of this compound (C₉H₁₈O₂), HRMS can provide an exact mass measurement, which is crucial for its unambiguous identification, especially in complex matrices. The theoretical exact mass of the molecular ion [M]⁺ of this compound is 158.1307 g/mol .
One of the key advantages of HRMS is its ability to elucidate the structure of a molecule through the analysis of its fragmentation patterns. When this compound is subjected to ionization in a mass spectrometer, it can break apart into smaller, charged fragments. The precise masses of these fragments provide valuable information about the molecule's structure. The fragmentation of esters is well-characterized and typically involves specific cleavage patterns.
For this compound, two primary fragmentation pathways are expected:
Alpha-cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. This can result in the loss of the propoxy group (-OCH₂CH₂CH₃) or the propyl group from the acid moiety.
McLafferty Rearrangement: This is a characteristic fragmentation for esters that have a hydrogen atom on the gamma-carbon of the acid or alcohol chain. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.
The analysis of these fragmentation patterns allows researchers to confirm the structure of the ester and differentiate it from isomers.
| Fragmentation Pathway | Resulting Ion Fragment | Predicted m/z | Neutral Loss |
|---|---|---|---|
| Alpha-cleavage (loss of propoxy radical) | [CH₃CH(CH₃)CH₂CO]⁺ | 99.0810 | •OCH₂CH₂CH₃ |
| Alpha-cleavage (loss of propyl radical from acid) | [CH₃CH₂CH₂OCO]⁺ | 87.0446 | •CH₂CH(CH₃)CH₃ |
| McLafferty Rearrangement | [CH₂(OH)OC₃H₇]⁺• | 102.0681 | C₄H₈ |
Coupled and Hyphenated Techniques for In-Depth Analysis
To gain a more comprehensive understanding of this compound, particularly in the context of flavor and aroma, it is often necessary to couple mass spectrometry with other analytical techniques.
Gas Chromatography–Olfactometry (GC-O) is a powerful technique used in flavor and fragrance research to identify odor-active compounds in a sample. daneshyari.com It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. As the separated compounds elute from the GC column, they are split into two paths: one leading to a conventional detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor. daneshyari.com
| Compound | Odor Description |
|---|---|
| Propyl hexanoate | Fruity, pineapple, blackberry, cheese, wine wikipedia.org |
| Ethyl butanoate | Fruity, pineapple |
| Methyl salicylate | Wintergreen, minty |
| Isoamyl acetate | Banana, pear |
The formation of esters, such as this compound, often occurs during processes like fruit ripening, fermentation, and food processing. researchgate.netmdpi.com The release of these volatile compounds from a food matrix is also a dynamic process that significantly impacts the consumer's sensory experience. researchgate.net Real-time monitoring techniques are essential for studying these dynamic processes.
Several direct-injection mass spectrometry techniques allow for the real-time monitoring of volatile organic compounds (VOCs) without the need for extensive sample preparation or chromatographic separation. These methods are highly sensitive and can provide data on the evolution of ester concentrations over time.
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): This technique uses soft chemical ionization to quantify volatile compounds in real-time. sift-ms.comazom.com It is capable of analyzing a wide range of compounds and has been used for applications such as monitoring fermentation processes and flavor release. chromatographyonline.comsyft.com
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS is another soft ionization technique that is widely used for the real-time monitoring of VOCs. researchgate.netmdpi.com It has been successfully applied to study the release of volatile esters from fruits during ripening and storage, providing valuable insights into the biochemical pathways of flavor development. researchgate.netmdpi.commdpi.com
These real-time monitoring techniques are invaluable for optimizing processes where the formation of desirable flavor compounds like this compound is critical. They can also be used to study the factors that influence the release of aromas from products, leading to improved product formulation and enhanced consumer satisfaction.
| Technique | Principle | Key Advantages | Typical Applications in Ester Analysis |
|---|---|---|---|
| SIFT-MS | Soft chemical ionization with selected reagent ions (H₃O⁺, NO⁺, O₂⁺) sift-ms.com | Real-time quantification, no sample preparation, high selectivity azom.com | Monitoring fermentation, flavor release studies, process monitoring chromatographyonline.comsyft.com |
| PTR-MS | Proton transfer from H₃O⁺ ions to volatile compounds mdpi.com | High sensitivity (ppt range), fast response time, real-time monitoring researchgate.netmdpi.com | Monitoring fruit ripening, breath analysis, environmental monitoring researchgate.netmdpi.com |
Mechanistic Investigations and Reaction Kinetics of Propyl 4 Methylpentanoate
Reaction Mechanism Elucidation in Esterification Processes
The synthesis of propyl 4-methylpentanoate (B1230305) is typically achieved through the esterification of 4-methylpentanoic acid with propanol (B110389). This transformation can be accomplished through chemical or enzymatic catalysis, with each method proceeding via distinct mechanisms.
The most common chemical method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, such as sulfuric acid. The generally accepted mechanism for this reaction involves a series of equilibrium steps. Initially, the carbonyl oxygen of the 4-methylpentanoic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the oxygen atom of propanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A proton is then transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product, propyl 4-methylpentanoate, and regenerates the acid catalyst.
Enzymatic esterification, often utilizing lipases, presents an alternative and increasingly popular method for the synthesis of esters like this compound, particularly in the food and fragrance industries. Lipase-catalyzed esterification in a solvent-free system often follows a Ping-Pong Bi-Bi mechanism. In this mechanism, the lipase (B570770) first reacts with the acyl donor (4-methylpentanoic acid) to form an acyl-enzyme intermediate, releasing the alcohol portion of the acid (which is water in this case). The second substrate, propanol, then binds to the acyl-enzyme complex. A nucleophilic attack by the alcohol on the acyl group leads to the formation of the ester and the regeneration of the free enzyme. Kinetic studies on the lipase-catalyzed synthesis of other propyl esters have shown that the reaction can be influenced by factors such as temperature, substrate molar ratio, and enzyme loading. For instance, in the synthesis of propyl caprate, the reaction was found to be endothermic and spontaneous under specific conditions. The synthesis of isoamyl acetate (B1210297), an ester with a similar branched structure, has been successfully modeled using the Michaelis-Menten equation, indicating the formation of an enzyme-substrate complex.
Kinetic Studies of this compound Formation and Degradation
The rates of formation and degradation of this compound are critical parameters for its industrial production and application. Kinetic studies provide valuable insights into the factors that govern these processes.
Thermal Decomposition Pathways
The thermal decomposition of esters, including this compound, in the gas phase typically proceeds through a unimolecular elimination reaction involving a cyclic transition state. For esters with a hydrogen atom on the β-carbon of the alkyl group, the primary decomposition pathway is β-hydrogen bond scission. In the case of this compound, this would involve the transfer of a hydrogen atom from the second carbon of the propyl group to the carbonyl oxygen via a six-membered cyclic transition state. This concerted mechanism results in the formation of 4-methylpentanoic acid and propene.
Table 1: General Kinetic Parameters for Thermal Decomposition of Esters
| Ester Type | Activation Energy (Ea) Range (kcal/mol) | Pre-exponential Factor (A) Range (s⁻¹) |
| Simple Aliphatic Esters | 40 - 50 | 10¹² - 10¹⁴ |
| Branched-Chain Esters | 35 - 45 | 10¹¹ - 10¹³ |
Note: These are typical ranges and can vary based on the specific ester and experimental conditions.
Radical Reactions and Abstraction Studies
In environments where radical species are present, such as in atmospheric chemistry or during combustion, this compound can undergo degradation via radical-mediated reactions. The most common of these are hydrogen abstraction reactions, where a radical species removes a hydrogen atom from the ester molecule, leading to the formation of an ester radical. This initial step is often rate-determining and is followed by further reactions of the ester radical.
The site of hydrogen abstraction is determined by the bond dissociation energies of the C-H bonds in the molecule. In general, tertiary C-H bonds are weaker than secondary, which are in turn weaker than primary C-H bonds. For this compound, the tertiary C-H bond at the 4-position of the pentanoate chain would be the most susceptible to abstraction. Theoretical studies on the hydrogen abstraction from methyl pentanoate by hydroperoxyl (HO₂) radicals have shown that the reactivity of different C-H bonds is influenced by their position relative to the ester functional group. Similarly, studies on the reaction of hydroxyl (•OH) radicals with esters have provided rate constants and insights into the abstraction mechanism. The presence of the electron-withdrawing ester group can influence the bond dissociation energies of adjacent C-H bonds.
Computational studies on various esters have allowed for the calculation of rate constants for hydrogen abstraction by different radicals across a range of temperatures. While specific experimental rate constants for this compound are scarce, theoretical models provide valuable estimations.
Table 2: Calculated Rate Constants for H-Abstraction from Esters by •OH Radicals at 298 K
| Ester | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| Methyl Ethanoate | 1.4 x 10⁻¹³ |
| Methyl Propanoate | 1.1 x 10⁻¹² |
| Methyl Butanoate | 2.5 x 10⁻¹² |
Data from theoretical studies and are intended for comparative purposes.
Stereochemical Aspects in this compound Synthesis and Biosynthesis
The 4-methylpentanoate moiety of this compound contains a chiral center at the fourth carbon atom, meaning it can exist as two enantiomers, (R)- and (S)-propyl 4-methylpentanoate. The stereochemistry of the final product is determined by the stereochemistry of the 4-methylpentanoic acid precursor and the reaction conditions.
In conventional chemical synthesis, if a racemic mixture of 4-methylpentanoic acid is used, the resulting this compound will also be a racemic mixture. The production of a specific enantiomer requires the use of an enantiomerically pure starting material or a stereoselective synthesis method.
Enzymatic synthesis, particularly using lipases, is a well-established method for achieving high stereoselectivity in the synthesis of chiral esters. Lipases can exhibit enantioselectivity, preferentially catalyzing the reaction of one enantiomer of a racemic substrate over the other. This can be exploited in two main ways: kinetic resolution of a racemic alcohol or acid, or the use of a prochiral substrate. In the context of this compound synthesis, a lipase could be used to selectively esterify one enantiomer of racemic 4-methylpentanoic acid, allowing for the separation of the esterified enantiomer from the unreacted one. The efficiency of such a resolution is described by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. High E values are indicative of excellent stereoselectivity.
The mechanism of lipase-catalyzed stereoselectivity is based on the three-dimensional structure of the enzyme's active site, which creates a chiral environment. The binding of the substrate to the active site is sterically demanding, and one enantiomer will typically fit better and be positioned more favorably for catalysis than the other. This leads to a lower activation energy and a higher reaction rate for the preferred enantiomer. The stereoselective synthesis of various chiral drug intermediates has been successfully demonstrated using microbial and enzymatic processes.
Theoretical and Computational Studies of Propyl 4 Methylpentanoate
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic nature of Propyl 4-methylpentanoate (B1230305), from its preferred shapes to its interactions in complex biological systems.
Conformational analysis of Propyl 4-methylpentanoate involves identifying the molecule's stable three-dimensional structures, or conformers, and the energy barriers between them. As a flexible molecule, this compound has several rotatable single bonds, primarily within its propyl and isohexyl chains. Rotation around these bonds gives rise to various conformers with different energies. Computational methods can systematically explore the potential energy surface by varying key dihedral angles to locate low-energy, stable conformations.
Molecular dynamics (MD) simulations provide a deeper understanding of the molecule's dynamic behavior over time. frontiersin.org By simulating the motion of every atom in the molecule according to the principles of classical mechanics, MD can reveal how this compound behaves in different environments, such as in a vacuum or in solution. mdpi.com These simulations track the trajectory of atoms, providing information on conformational flexibility, solvent effects, and the time-averaged properties of the molecule. nih.gov An MD simulation would typically involve placing the molecule in a simulation box, often with solvent molecules, and integrating Newton's equations of motion over a series of small time steps. frontiersin.org
| Dihedral Angle | Atoms Involved | Description | Expected Conformers |
|---|---|---|---|
| τ1 | C-O-C-C (ester linkage) | Rotation around the ester C-O single bond, influencing the orientation of the propyl group. | Anti and Gauche |
| τ2 | O-C-C-C (propyl chain) | Rotation within the propyl group. | Anti and Gauche |
| τ3 | C-C-C-C (isohexyl chain) | Rotation around the central bond of the pentanoate backbone. | Anti and Gauche |
| τ4 | C-C-C(H)-C (isobutyl group) | Rotation around the bond adjacent to the chiral center. | Multiple staggered conformations |
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. mdpi.com For this compound, an ester, docking studies are highly relevant for understanding its interaction with enzymes like lipases or esterases, which catalyze the hydrolysis of esters.
In a typical docking study, the 3D structure of the target enzyme, often obtained from X-ray crystallography, is used as the receptor. This compound is treated as the flexible ligand. The docking algorithm then samples a large number of possible binding poses of the ligand within the enzyme's active site, evaluating the binding affinity for each pose using a scoring function. The results can predict the most likely binding mode and estimate the strength of the interaction. These studies are crucial for understanding the molecular basis of substrate specificity and for designing enzyme inhibitors. mdpi.comnih.gov For instance, docking this compound into a pancreatic lipase (B570770) would likely show its carbonyl group interacting with the catalytic triad (B1167595) residues (serine, histidine, and aspartate) in the active site. nih.govmdpi.com
| Enzyme Residue | Type | Potential Interaction with Substrate | Substrate Moiety Involved |
|---|---|---|---|
| Serine | Catalytic Triad | Nucleophilic attack on the carbonyl carbon. | Ester Carbonyl Group (C=O) |
| Histidine | Catalytic Triad | Acts as a general base, activating the serine residue. | Serine Hydroxyl Group |
| Aspartate/Glutamate | Catalytic Triad | Stabilizes the protonated histidine. | Histidine Residue |
| Leucine (B10760876), Isoleucine, Valine | Hydrophobic Pocket | Hydrophobic interactions. | Propyl and Isohexyl Chains |
Quantum Chemical Calculations
Quantum chemical calculations, based on solving the Schrödinger equation, provide highly accurate information about the electronic structure and energetic properties of molecules. These methods are essential for obtaining precise data on geometry, vibrational frequencies, and thermochemistry.
Geometry optimization is a computational process that seeks to find the molecular structure corresponding to a minimum on the potential energy surface. github.ioresearchgate.net For this compound, this involves calculating the forces on each atom and adjusting their positions iteratively until a stable conformation with the lowest possible energy is found. mdpi.com This process is typically performed using methods like Density Functional Theory (DFT), with functionals such as B3LYP, and a suitable basis set (e.g., 6-31G* or larger) to describe the atomic orbitals. cnr.it The result is a precise 3D model of the molecule with optimized bond lengths, bond angles, and dihedral angles.
Following geometry optimization, a frequency analysis is performed. researchgate.net This calculation computes the second derivatives of the energy with respect to atomic displacements, which determines the vibrational modes of the molecule. A key outcome is the prediction of the infrared (IR) and Raman spectra. Furthermore, the analysis confirms the nature of the stationary point found during optimization; a true energy minimum will have no imaginary frequencies. scirp.org
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| C-H Stretch (alkane) | -CH₃, -CH₂, -CH | 2850 - 3000 | Stretching of C-H bonds in the propyl and isohexyl chains. |
| C=O Stretch | Ester | ~1735 - 1750 | Strong, characteristic stretching of the carbonyl double bond. |
| C-O Stretch (ester) | Ester (O-C=O) | ~1200 - 1300 | Asymmetric stretching of the C-O-C linkage. |
| C-O Stretch (ester) | Ester (C-O-C) | ~1000 - 1150 | Symmetric stretching of the C-O-C linkage. |
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometric parameters. uni-muenchen.de Mapping the PES is crucial for understanding reaction pathways, conformational changes, and transition states. readthedocs.io For this compound, a "relaxed" PES scan can be performed to investigate the energy profile of bond rotation. q-chem.com In this procedure, a specific geometric coordinate, such as a dihedral angle, is systematically varied in steps. At each step, the chosen coordinate is held fixed while all other geometric parameters are optimized to find the lowest energy for that constrained geometry. uni-muenchen.de Plotting the resulting energy against the varied coordinate reveals the energy barriers between different conformers. This technique is invaluable for quantifying the energetic cost of conformational transitions.
Quantum chemical methods can be used to accurately calculate key thermochemical properties of molecules in the gas phase. High-level composite methods, such as Gaussian-3 (G3) or Complete Basis Set (CBS) methods, are often employed to achieve "chemical accuracy" (typically within 4 kJ/mol of experimental values). These calculations provide fundamental data like the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard entropy (S°). This data is vital for predicting the thermodynamics of chemical reactions involving this compound.
| Property | Symbol | Hypothetical Calculated Value | Unit |
|---|---|---|---|
| Standard Enthalpy of Formation | ΔfH° | -585.5 | kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔfG° | -340.2 | kJ/mol |
| Standard Entropy | S° | 490.8 | J/(mol·K) |
Structure-Activity/Property Relationship (SAR/QSPR) Studies of this compound
Theoretical and computational chemistry provide powerful tools for understanding the relationships between the molecular structure of a compound and its macroscopic properties. In the case of this compound, Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) studies are instrumental in correlating its structural features with its behavior in various analytical and chemical systems. SAR provides a qualitative understanding, while QSPR models offer a quantitative, predictive framework.
Correlation of Molecular Structure with Retention Indices
Quantitative Structure-Property Relationship (QSPR) models are frequently employed to predict the gas chromatographic retention indices of various compounds, including esters like this compound. nih.govtuwien.attandfonline.com These models are built upon the principle that the retention behavior of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.netnih.govmdpi.com
The retention index of a compound is influenced by a variety of molecular descriptors that quantify different aspects of its structure, such as its size, shape, polarity, and polarizability. For an ester like this compound, key structural features that would be considered in a QSPR model include:
Molecular Weight and Size: Larger molecules generally have longer retention times. The molecular weight is a fundamental descriptor that correlates with the size of the molecule. mdpi.com
Branching: The isobutyl group (4-methylpentanoyl) in this compound introduces branching. Branching in the carbon chain can affect the molecule's volatility and its interaction with the stationary phase of the chromatography column. nih.gov
Polarity: The ester functional group (-COO-) introduces polarity to the molecule. The distribution of charge and the dipole moment are critical descriptors, especially when using polar stationary phases in gas chromatography.
Topological Indices: These are numerical descriptors derived from the molecular graph of the compound. They encode information about the size, shape, and degree of branching of the molecule. nih.gov
A typical QSPR model for predicting the retention index (RI) can be expressed by a multiple linear regression (MLR) equation of the form:
RI = β₀ + β₁D₁ + β₂D₂ + ... + βₙDₙ
Where:
RI is the predicted retention index.
β₀, β₁, β₂, ..., βₙ are the regression coefficients determined from a set of compounds with known retention indices.
D₁, D₂, ..., Dₙ are the calculated molecular descriptors for the compound.
Studies on saturated esters have shown that descriptors related to polarizability, molecular size, and branching are dominant contributors to their retention indices. nih.gov The following table presents experimentally determined Kovats retention indices for this compound on a standard non-polar stationary phase, which can be used to develop and validate QSPR models.
| Stationary Phase | Retention Index |
| Standard Non-Polar | 1035 |
| Standard Non-Polar | 1038 |
| Standard Non-Polar | 1044 |
| Standard Non-Polar | 1057 |
Data sourced from the NIST Mass Spectrometry Data Center.
These experimental values serve as a benchmark for the predictive accuracy of QSPR models. By developing robust models, the retention indices of other, structurally similar esters can be predicted without the need for experimental measurements, thus accelerating the process of compound identification in complex mixtures.
Predictive Modeling for Chemical Reactivity
Predictive modeling, often employing machine learning and computational chemistry approaches, can be used to forecast the chemical reactivity of this compound. nih.govmdpi.com The reactivity of an ester is largely governed by the electronic and steric environment of the ester functional group.
Computational models can predict various aspects of chemical reactivity, including:
Susceptibility to Nucleophilic Attack: The carbonyl carbon of the ester group is electrophilic and susceptible to attack by nucleophiles. Computational models can calculate the partial atomic charge on this carbon atom and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack.
Rate of Hydrolysis: The hydrolysis of esters is a common reaction. Predictive models can estimate the rate of hydrolysis under acidic or basic conditions by calculating the activation energies for the reaction pathways. nih.gov For this compound, this would involve modeling the tetrahedral intermediate formed during hydrolysis.
Radical Abstraction: The reactivity of the C-H bonds in the propyl and 4-methylpentanoyl moieties towards radical attack can also be modeled. Quantum chemistry calculations can determine the bond dissociation energies (BDEs) for each C-H bond. Lower BDEs indicate bonds that are more susceptible to radical abstraction.
Machine learning models, trained on large datasets of known reactions, are also becoming increasingly powerful in predicting the outcomes of chemical reactions. digitellinc.comacs.orgmit.edu For a given set of reactants and conditions, these models can predict the likely products and their yields. For instance, a model could be trained to predict the outcome of the transesterification of this compound with a different alcohol.
The development of such predictive models relies on a combination of quantum mechanical calculations, molecular dynamics simulations, and statistical learning algorithms. researchgate.netjscimedcentral.com While specific predictive models for the reactivity of this compound are not extensively documented in publicly available literature, the established methodologies can be readily applied to this compound to gain insights into its chemical behavior.
Role of Propyl 4 Methylpentanoate in Complex Systems and Its Interplay with Other Metabolites Academic Focus
Contribution to Volatile Compound Profiles in Fermented Matrices
Propyl 4-methylpentanoate (B1230305) is an ester that can be formed during fermentation, contributing to the complex aroma profile of various fermented foods and beverages. Esters are a critical class of volatile compounds produced by microorganisms, primarily yeasts, during the fermentation process. nih.gov They are generally responsible for the desirable fruity and floral notes in products like beer, wine, and spirits. nih.gov The formation of these esters is influenced by numerous factors, including the specific strains of yeast used, fermentation temperature, and the composition of the initial substrate (wort or must). mq.edu.au
While direct and extensive research cataloging the presence of propyl 4-methylpentanoate across a wide range of fermented matrices is limited in publicly available literature, its formation is biochemically plausible under standard fermentation conditions. Its precursors, 1-propanol (B7761284) (a fusel alcohol) and 4-methylpentanoic acid (a branched-chain fatty acid), are known metabolites in yeast and bacterial fermentation.
Table 1: Presence of 4-Methylpentanoate Esters and Related Compounds in Fermented Beverages
| Compound | Fermented Matrix | Typical Aroma Contribution |
|---|---|---|
| Ethyl 4-methylpentanoate | Beer | Fruity, Pineapple, Waxy |
| Ethyl 2-hydroxy-4-methylpentanoate | Wine | Fruity aroma enhancer |
This table showcases esters and compounds structurally related to this compound that have been identified as significant contributors to the aroma of fermented beverages.
Intermediary Role in Biochemical Cascades
This compound is not a primary metabolite but rather a secondary product formed through specific biochemical pathways that become active during fermentation. Its synthesis is the result of an esterification reaction between an alcohol and a carboxylic acid, both of which are intermediary products of microbial metabolism.
The formation of this ester can be understood as a two-part biochemical cascade:
Formation of Precursors :
4-Methylpentanoic Acid (Isocaproic Acid) : This branched-chain fatty acid is primarily derived from the catabolism of the amino acid L-leucine. foodb.ca During fermentation, yeast utilizes amino acids as a nitrogen source. Leucine (B10760876) undergoes transamination to form α-keto-isocaproate, which is then oxidatively decarboxylated to isovaleryl-CoA. Further metabolic steps lead to the formation of 4-methylpentanoic acid. foodb.ca This compound belongs to the class of methyl-branched fatty acids. foodb.ca
1-Propanol : This alcohol is a type of fusel alcohol, which are common byproducts of yeast fermentation. Fusel alcohols are synthesized from the catabolism of amino acids or from carbohydrate metabolism. 1-Propanol is specifically formed from the catabolism of threonine or through the Ehrlich pathway involving α-ketobutyrate.
Esterification :
The final step is the enzymatic condensation of 4-methylpentanoic acid and 1-propanol. This reaction, known as esterification, is catalyzed by alcohol acyltransferase (AAT) enzymes present in yeast cells. masterorganicchemistry.comceon.rs The reaction involves the transfer of the acyl group from an activated form of the carboxylic acid (like acyl-CoA) to the alcohol, forming the ester and water. This process is an equilibrium reaction, often referred to as a Fischer esterification in organic chemistry. masterorganicchemistry.com
Table 2: Simplified Biochemical Pathway for this compound Formation
| Precursor | Metabolic Origin | Key Intermediates | Enzyme Action | Product |
|---|---|---|---|---|
| L-Leucine | Amino Acid Catabolism | α-Keto-isocaproate, Isovaleryl-CoA | Transaminases, Dehydrogenases | 4-Methylpentanoic Acid |
| Threonine / Glucose | Amino Acid / Sugar Catabolism | α-Ketobutyrate | Decarboxylases, Reductases | 1-Propanol |
This table outlines the primary metabolic pathways leading to the synthesis of the precursors and the final esterification step.
Research on Perception Mechanisms (Chemical Biology/Receptor Interactions Focus)
The perception of aroma compounds like this compound begins with their interaction with specific olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. mdpi.com ORs are a large family of G protein-coupled receptors (GPCRs), and the binding of an odorant molecule to a receptor initiates a signal transduction cascade that results in an electrical signal being sent to the brain, where it is interpreted as a specific scent. mdpi.com
Direct research identifying the specific human olfactory receptor(s) that bind to this compound is not extensively documented in current scientific literature. The process of matching a specific odorant (ligand) to its receptor is a significant challenge in chemical biology, often referred to as "deorphanization."
However, research into the perception of structurally similar esters provides valuable insights:
Combinatorial Coding : The perception of a single compound is not typically due to the activation of a single receptor. Instead, an odorant can activate a unique combination of different ORs, and a single OR can be activated by multiple different odorants. nih.gov This combinatorial coding allows humans to distinguish between a vast number of different smells.
Structural Similarity : Esters with similar structural features, such as branched-chain alkyl groups or a similar carbon chain length, are likely to interact with an overlapping set of olfactory receptors. Research on fruity ethyl esters in wine models shows that their perception is complex and can be influenced by interactions with other compounds in the matrix. oeno-one.eu The branched, six-carbon acid moiety of this compound suggests it would likely activate receptors that also respond to other medium-chain branched esters, contributing to perceptions often described as "fruity," "waxy," or "sweet."
Perceptual Interactions : The final perceived aroma of a compound is not solely dependent on its interaction with a receptor but also on its concentration and the presence of other volatile molecules. Studies have shown that interactions between different aroma compounds can lead to suppression or enhancement of certain notes. nih.gov For example, the perception of fruity esters can be significantly altered by the presence of phenolic compounds. nih.gov
Current research in this field utilizes heterologous expression systems (e.g., in HEK293 cells or oocytes) where individual human OR genes are expressed. nih.gov These cells are then exposed to various odorants to screen for activation, allowing scientists to identify which compounds bind to a specific receptor. nih.gov While this work has successfully identified ligands for numerous receptors, the vast majority of the approximately 400 human ORs remain orphans or have uncharacterized ligands.
Table 3: Sensory Descriptors of Structurally Related Esters
| Compound | Chemical Family | Common Sensory Descriptors |
|---|---|---|
| Ethyl 4-methylpentanoate | Branched-chain Ethyl Ester | Fruity, Pineapple, Waxy |
| Isoamyl Acetate (B1210297) | Acetate Ester | Banana, Pear |
| Ethyl Hexanoate | Straight-chain Ethyl Ester | Green Apple, Fruity, Pineapple |
This table provides sensory descriptors for esters with structural similarities to this compound, suggesting its likely contribution to fruity and complex aroma profiles.
Future Directions and Emerging Research Avenues for Propyl 4 Methylpentanoate Studies
Novel Synthetic Routes and Biocatalytic Systems
The synthesis of flavor esters like propyl 4-methylpentanoate (B1230305) is continuously evolving, with a strong emphasis on greener, more efficient, and selective methodologies. Research is moving beyond traditional Fischer esterification towards novel catalytic systems.
Chemical Synthesis: Novel chemical routes focus on the use of unique catalysts and reaction conditions to improve yield and sustainability. For instance, the synthesis of related complex molecules often involves intermediates derived from 4-methylpentanoic acid, showcasing the versatility of this chemical scaffold in multi-step syntheses. google.comacs.org One approach involves the transformation of derivatives like methyl (R)-5-bromo-4-methylpentanoate, obtained from industrial by-products, into more complex structures through coupling reactions. researchgate.net Such strategies highlight a move towards utilizing waste streams and developing chiral-pool approaches for asymmetric synthesis. researchgate.net
Biocatalytic Systems: Biocatalysis, particularly using lipases, presents a highly promising and sustainable alternative for ester synthesis. These enzymatic methods offer high specificity, operate under mild conditions (reducing energy consumption), and minimize byproduct formation. The use of immobilized enzymes is a key area of development, as it allows for catalyst recovery and reuse, making the process more economically viable.
Research has demonstrated the effectiveness of immobilized lipases, such as those from Talaromyces thermophilus and Burkholderia cepacia, in catalyzing esterification and transesterification reactions. researchgate.netnih.gov While direct studies on propyl 4-methylpentanoate are specific, the principles are broadly applicable. For example, in the synthesis of other esters, immobilized lipases have shown high conversion rates and have been successfully reused for multiple cycles with only a marginal loss of activity. researchgate.netnih.gov Kinetic modeling of these reactions often reveals a Ping-Pong Bi-Bi mechanism, sometimes with substrate inhibition, which is crucial information for reactor design and process optimization. researchgate.net
| Synthetic Method | Catalyst/System | Key Advantages | Research Findings |
| Novel Chemical Synthesis | Chiral Precursors / Grignard Reagents | Utilization of industrial by-products; High enantiomeric enrichment. | Synthesis of (2S,3S,7S)-3,7- dimethylpentadecan-2-yl propionate (B1217596) from a derivative of 4-methylpentanoic acid achieved a 49% overall yield. researchgate.net |
| Biocatalysis | Immobilized Lipase (B570770) (e.g., from Talaromyces thermophilus) | High specificity, mild reaction conditions, reusability of catalyst, environmentally friendly. | Immobilized lipase retained over 46.3% conversion after 10 repeated uses in a biphasic system for chiral intermediate synthesis. nih.gov |
| Biocatalysis | Immobilized Burkholderia cepacia lipase | Effective for continuous flow synthesis, good productivity. | In a coated film reactor for n-amyl acetate (B1210297) synthesis, productivity was 6.54 mmol/g.hr with the catalyst being recyclable for five cycles. researchgate.net |
Advanced Analytical Tool Development for In Situ Monitoring
To optimize the synthesis of this compound, real-time monitoring of the reaction progress is essential. In situ analytical tools are becoming indispensable as they provide continuous data without disturbing the reaction equilibrium, a common issue with traditional offline sampling (e.g., gas chromatography). spectroscopyonline.com
Spectroscopic Techniques: Mid-infrared (MIR) spectroscopy, particularly with an attenuated total reflectance (ATR) probe, is a powerful technique for monitoring esterification reactions. scielo.org.coresearchgate.net By immersing the probe directly into the reactor, it is possible to track the decrease in the IR bands corresponding to the carboxylic acid and alcohol reactants, and the simultaneous increase in the band of the forming ester group. scielo.org.co This allows for the real-time calculation of reactant and product concentrations. For validation, these in situ results are often compared with primary analytical techniques like GC or NMR. spectroscopyonline.com
Mass Spectrometry: Online direct liquid sampling mass spectrometry is another advanced method used for reaction monitoring. nih.gov A small, continuous stream of the reaction mixture is vaporized and analyzed by a process mass spectrometer. By monitoring selected ion masses, concentration profiles for all components in the reaction can be generated, providing a detailed picture of the reaction kinetics. nih.gov
| Analytical Tool | Principle | Advantages | Information Obtained |
| In-line Mid-Infrared (MIR) Spectroscopy with ATR Probe | Measures the vibrational absorption of molecules in the mid-infrared spectrum directly in the reaction vessel. scielo.org.co | Non-invasive, real-time, continuous data, suitable for equilibrium-driven reactions. spectroscopyonline.comscielo.org.co | Concentration profiles of reactants and products, reaction kinetics, endpoint determination. scielo.org.conih.gov |
| On-line Mass Spectrometry (MS) | A continuous liquid sample is vaporized and ionized, and the mass-to-charge ratio of the fragments is measured. nih.gov | High sensitivity and selectivity, provides detailed molecular information. | Real-time concentration profiles of reactants, products, and catalysts; reaction extent. nih.gov |
| Gas Chromatography (GC) | Separates components of a mixture which are then detected. Used as an offline reference method. nih.gov | High accuracy and precision for quantitative analysis. | Validates in situ measurements by providing precise concentration data at specific time points. nih.gov |
Deeper Elucidation of Biosynthetic and Degradation Pathways
Understanding the natural formation and breakdown of this compound is crucial for applications in food science and biotechnology.
Biosynthesis: In nature, flavor esters are typically synthesized by a range of enzymes, primarily in plants and microorganisms (like yeast in fermentation). The biosynthesis of this compound would involve the enzymatic esterification of 4-methylpentanoic acid with propanol (B110389). The acid precursor, 4-methylpentanoic acid, is a branched-chain fatty acid that can be derived from the metabolism of amino acids, such as leucine (B10760876). Research into the biosynthetic pathways of related esters in fruits and fermented beverages provides a model for understanding its formation, which is critical for controlling flavor profiles in products like wine, beer, and cheese.
Degradation: The primary degradation pathway for this compound is hydrolysis, which breaks the ester bond to yield 4-methylpentanoic acid and propanol. This reaction can be catalyzed by acids, bases, or enzymes (esterases). Understanding the kinetics and mechanisms of this degradation is vital for ensuring the shelf-life and flavor stability of food and beverage products. Studies on the degradation of poly(ester urethanes), for example, highlight that hydrolysis is a key mechanism that can be accelerated by environmental factors like moisture and temperature, leading to chain scission. morressier.com While the polymer context is different, the fundamental chemical principle of ester hydrolysis remains the same for smaller flavor molecules.
Predictive Computational Chemistry for Novel Analog Design
The field of flavor science is increasingly leveraging computational chemistry and artificial intelligence to accelerate the discovery and design of new flavor molecules. acs.orgnih.gov These data-driven approaches can predict the sensory properties of a molecule based on its structure, saving significant time and resources compared to traditional synthesis and sensory panel testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to establish a correlation between the chemical structure of a molecule and its biological activity, including flavor. nih.gov By analyzing databases of known flavor compounds, these models can identify the key molecular descriptors (e.g., size, shape, electronic properties) that determine a specific flavor profile. This knowledge can then be used to predict the flavor of new, unsynthesized analogs of this compound.
Machine Learning and AI: More advanced machine learning (ML) platforms, such as FlavorMiner, use algorithms like Random Forest and K-Nearest Neighbors to predict a molecule's flavor profile from its structure. nih.govrsc.org These tools are trained on large databases of flavor molecules, such as FlavorDB and OlfactionBase, which contain extensive information on chemical structures and their associated sensory descriptions. acs.orgnih.gov Emerging frameworks like FlavorDiffusion even use diffusion models on large-scale food-chemical graphs to better represent interactions and predict novel food pairings. arxiv.org These computational tools can be used to screen virtual libraries of this compound analogs to identify candidates with potentially enhanced or entirely new fruity and sweet aroma characteristics.
| Computational Approach | Description | Application in Flavor Design | Supporting Databases/Tools |
| QSAR Models | Correlates molecular structure and properties with biological activity, including flavor perception. nih.gov | Predicts the flavor profile of novel analogs based on their structural features. | SweetenersDB, e-Sweet acs.org |
| Machine Learning (ML) | Uses algorithms (e.g., Random Forest) to learn from existing data and make predictions on new molecules. nih.govrsc.org | High-throughput screening of virtual compounds to identify promising new flavor candidates. | FlavorMiner, AromaDB nih.govnih.gov |
| Diffusion Models | Advanced neural network models that learn representations of food-chemical interactions from large graphs. arxiv.org | Predicts novel food pairings and understands complex ingredient-flavor relationships. | FlavorGraph, FlavorDiffusion arxiv.org |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural elucidation and purity assessment of propyl 4-methylpentanoate?
- Methodological Answer : Use a combination of gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, and high-performance liquid chromatography (HPLC) with UV detection for purity quantification. Cross-validate results with reference spectral databases (e.g., NIST Chemistry WebBook) . For impurities, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a focus on ester hydrolysis byproducts.
Q. How should researchers design experiments to assess the compound’s acute toxicity in vitro?
- Methodological Answer : Follow AEGL (Acute Exposure Guideline Levels) derivation frameworks for volatile esters. Use standardized cell lines (e.g., HepG2 or CHO-K1) for cytotoxicity assays (MTT or LDH release). Include metabolic activation systems (e.g., S9 liver fractions) to evaluate bioactivation pathways, as seen in mutagenicity studies of structurally related esters like propyl gallate . Replicate experiments in triplicate with positive/negative controls.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Implement fume hoods for vapor containment, use nitrile gloves to prevent dermal absorption, and store the compound in airtight containers under inert gas (e.g., nitrogen). Reference safety data for chloroformates (e.g., propyl chloroformate) due to analogous reactivity risks, including hydrolysis-induced corrosive byproducts .
Advanced Research Questions
Q. How can contradictory data on ester stability under varying pH conditions be reconciled?
- Methodological Answer : Conduct kinetic studies using UV-Vis spectroscopy to monitor hydrolysis rates across pH 2–12. Apply Arrhenius equation modeling to predict degradation pathways. Compare results with computational chemistry tools (e.g., DFT simulations) to identify reactive intermediates. Address discrepancies by validating experimental conditions (e.g., ionic strength, temperature) against published datasets .
Q. What mechanistic insights exist for this compound’s interaction with lipid membranes?
- Methodological Answer : Use Langmuir-Blodgett troughs to study monolayer penetration dynamics or fluorescence anisotropy with labeled lipid bilayers. Pair with molecular dynamics (MD) simulations to map ester-lipid interactions at atomic resolution. Contrast findings with structurally similar esters (e.g., methyl pentanoates) to isolate alkyl chain length effects .
Q. How should researchers address gaps in toxicological data for long-term exposure studies?
- Methodological Answer : Design subchronic rodent studies (OECD Guideline 413) with dose-ranging cohorts (0.1–100 mg/kg/day). Include histopathology endpoints (liver, kidney) and oxidative stress biomarkers (MDA, GSH). Cross-reference with AEGL-2/AEGL-3 thresholds for related esters, noting data limitations in existing guidelines .
Methodological Recommendations
- Data Contradictions : Apply systematic review frameworks (PRISMA) to resolve conflicting results, prioritizing peer-reviewed studies over computational predictions .
- Sample Replication : Report sampling methods, participant/biological model selection criteria, and instrument calibration steps to ensure reproducibility .
- Computational Validation : Use tools like Gaussian or GROMACS to validate experimental kinetics or toxicity predictions, ensuring alignment with empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
